![molecular formula C18H16N2O5 B2753457 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 340809-01-0](/img/structure/B2753457.png)
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Description
The compound “2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The compound contains an amino group (NH2), a carbonitrile group (C≡N), a pyran ring, and an ethoxy group (C2H5O) attached to a hydroxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carbonitrile group could undergo reactions with nucleophiles .Scientific Research Applications
Drug Discovery
The core structure of 2-amino-4H-pyran-3-carbonitrile is a key motif in drug discovery due to its significant biological activities. These compounds have been the focus of extensive synthetic work to explore their potential as therapeutic agents .
Synthetic Intermediate
Due to their orthogonal functional groups, these derivatives serve as versatile intermediates in organic synthesis. They can be transformed into a wide array of other heterocyclic compounds, which are useful in developing new drugs and materials .
Biological Activity
These derivatives exhibit a wide range of biological activities. They have been studied for their potential as anti-inflammatory, antioxidant, and anticancer agents, among other pharmacological properties .
Catalysis
The synthesis of these compounds often involves multicomponent reactions (MCRs) that can be catalyzed by various types of catalysts. This makes them interesting subjects in the study of catalysis and reaction mechanisms .
Enantioselective Synthesis
The enantiomerically pure forms of these compounds are valuable in the synthesis of chiral drugs. Research into organocatalyzed synthetic strategies for these derivatives is an important area of study .
Material Science
The structural motifs of 2-amino-4H-pyran-3-carbonitrile derivatives are also explored in material science for the development of new materials with potential applications in electronics and photonics .
properties
IUPAC Name |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-3-23-13-7-10(4-5-12(13)21)15-11(8-19)17(20)25-14-6-9(2)24-18(22)16(14)15/h4-7,15,21H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOLGOHAUGGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile |
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